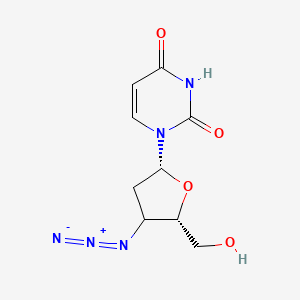

3'-beta-Azido-2',3'-dideoxyuridine

Description

Properties

Molecular Formula |

C9H11N5O4 |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1 |

InChI Key |

ZSNNBSPEFVIUDS-KYVYOHOSSA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H](C1N=[N+]=[N-])CO)N2C=CC(=O)NC2=O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] |

Synonyms |

3'-azido-2',3'-dideoxyuridine AZddU |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-beta-Azido-2',3'-dideoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 3'-beta-Azido-2',3'-dideoxyuridine, a nucleoside analog of significant interest in antiviral research. The synthesis is analogous to the highly efficient preparation of Zidovudine (AZT) and leverages key chemical transformations to achieve the desired stereochemistry and functionalization.

Core Synthesis Pathway

The most efficient and widely recognized pathway for the synthesis of this compound commences with the readily available starting material, uridine (B1682114). The synthesis proceeds through three key stages:

-

Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of uridine is selectively protected to prevent its participation in subsequent reactions. A common and effective protecting group for this purpose is the p-anisoyl group.

-

Formation of a 2,3'-Anhydrouridine Intermediate: A crucial step involves the intramolecular cyclization to form a 2,3'-epoxide ring. This is typically achieved via a Mitsunobu reaction, which simultaneously activates the 3'-hydroxyl group and facilitates ring closure. This anhydro intermediate serves to invert the stereochemistry at the 3'-position, priming it for the subsequent nucleophilic attack.

-

Nucleophilic Ring-Opening with Azide (B81097) and Deprotection: The 2,3'-anhydrouridine intermediate undergoes regioselective ring-opening at the 3'-position by an azide nucleophile. This S(_N)2 reaction proceeds with an inversion of configuration, thereby restoring the original beta-stereochemistry at the 3'-position and introducing the desired azido (B1232118) group. The final step involves the removal of the 5'-protecting group to yield the target molecule.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from Uridine to this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis, based on analogous transformations in the synthesis of azidothymidine.

| Step | Reactants | Product | Typical Yield (%) |

| 1. 5'-Hydroxyl Protection | Uridine, p-Anisoyl chloride, Pyridine | 5'-O-(p-Anisoyl)-uridine | 85-95 |

| 2. Anhydrouridine Formation | 5'-O-(p-Anisoyl)-uridine, DEAD, PPh(_3) | 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine | 80-90 |

| 3. Azide Ring-Opening & Deprotection | 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine, LiN(_3) | This compound | 70-80 |

| Overall Yield | ~50-70 |

Detailed Experimental Protocols

The following protocols are adapted from highly efficient syntheses of analogous nucleosides and are directly applicable to the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of 5'-O-(p-Anisoyl)-uridine

-

Materials:

-

Uridine (1.0 eq)

-

Anhydrous Pyridine

-

p-Anisoyl chloride (1.1 eq)

-

Dichloromethane (CH(_2)Cl(_2))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Uridine is dried by co-evaporation with anhydrous pyridine.

-

The dried uridine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0°C in an ice bath.

-

p-Anisoyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is extracted with CH(_2)Cl(_2). The organic layers are combined, washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 5'-O-(p-Anisoyl)-uridine.

-

Step 2: Synthesis of 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine

-

Materials:

-

5'-O-(p-Anisoyl)-uridine (1.0 eq)

-

Triphenylphosphine (B44618) (PPh(_3)) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Dioxane

-

-

Procedure:

-

5'-O-(p-Anisoyl)-uridine and triphenylphosphine are dissolved in anhydrous dioxane under an inert atmosphere.

-

DEAD is added dropwise to the solution at room temperature with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The formation of the anhydro-product is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide and the ester byproduct.

-

The solid is filtered off, and the filtrate is concentrated.

-

The crude 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine is purified by crystallization or flash chromatography.

-

Step 3: Synthesis of this compound

-

Materials:

-

2,3'-Anhydro-5'-O-(p-anisoyl)-uridine (1.0 eq)

-

Lithium azide (LiN(_3)) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated methanolic ammonia

-

-

Procedure:

-

2,3'-Anhydro-5'-O-(p-anisoyl)-uridine is dissolved in anhydrous DMF.

-

Lithium azide is added to the solution, and the mixture is heated to 80-100°C.

-

The reaction is stirred at this temperature for 6-8 hours, with progress monitored by TLC.

-

After the ring-opening is complete, the reaction mixture is cooled to room temperature.

-

Saturated methanolic ammonia is added, and the solution is stirred at room temperature for 12-16 hours to effect deprotection of the 5'-O-anisoyl group.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to yield this compound as the final product.

-

This guide outlines a robust and efficient pathway for the synthesis of this compound. The methodologies provided are based on well-established chemical principles and can be adapted by researchers for the synthesis of this and other related nucleoside analogs. Careful execution of each step and diligent monitoring of the reactions are crucial for achieving high yields and purity of the final compound.

An In-depth Technical Guide to the Mechanism of Action of 3'-beta-Azido-2',3'-dideoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-beta-Azido-2',3'-dideoxyuridine (AzddU or AZDU), a synthetic pyrimidine (B1678525) nucleoside analog, demonstrates potent antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). Its mechanism of action is centered on the inhibition of HIV reverse transcriptase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antiviral effects of AzddU, including its metabolic activation, interaction with viral and cellular enzymes, and role as a DNA chain terminator. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of antiviral therapeutics.

Introduction

This compound is a nucleoside analog belonging to the class of dideoxynucleosides. Structurally similar to the naturally occurring deoxyuridine, it possesses a critical modification at the 3' position of the deoxyribose sugar, where the hydroxyl group is replaced by an azido (B1232118) group. This structural alteration is fundamental to its mode of action as an antiviral agent. The primary target of AzddU is the reverse transcriptase (RT) enzyme of retroviruses, most notably HIV-1. By interfering with the process of reverse transcription, AzddU effectively halts the viral replication cycle.

Metabolic Activation Pathway

For AzddU to exert its antiviral effect, it must first be anabolically converted into its active triphosphate form within the host cell. This multi-step phosphorylation cascade is initiated by cellular kinases.

-

Step 1: Monophosphorylation: AzddU is first phosphorylated to 3'-azido-2',3'-dideoxyuridine-5'-monophosphate (AzddU-MP) by cellular thymidine (B127349) kinase.

-

Step 2: Diphosphorylation: AzddU-MP is subsequently converted to 3'-azido-2',3'-dideoxyuridine-5'-diphosphate (AzddU-DP) by thymidylate kinase.

-

Step 3: Triphosphorylation: Finally, AzddU-DP is phosphorylated to the active metabolite, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AzddU-TP), by nucleoside diphosphate (B83284) kinase.

Interestingly, studies have revealed that AzddU-MP is the predominant intracellular metabolite.[1] Furthermore, novel metabolic pathways have been identified, leading to the formation of 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine.[1]

Figure 1: Metabolic activation pathway of this compound.

Core Mechanism of Action: Reverse Transcriptase Inhibition and Chain Termination

The active metabolite, AzddU-TP, acts as a potent and selective inhibitor of HIV reverse transcriptase.[2][3] The mechanism of inhibition involves two key processes:

-

Competitive Inhibition: AzddU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase enzyme.[2][3] The affinity of AzddU-TP for HIV-1 reverse transcriptase is significantly higher than that for cellular DNA polymerases, which contributes to its selective antiviral activity.[2][3]

-

DNA Chain Termination: Once incorporated into the growing viral DNA chain, AzddU acts as a chain terminator.[4] The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[5] This effectively halts the elongation of the viral DNA, leading to the termination of reverse transcription.

References

- 1. abcam.com [abcam.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: 3'-β-Azido-2',3'-dideoxyuridine's Anti-HIV Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for effective antiretroviral therapies has led to the exploration of a myriad of nucleoside analogs capable of disrupting the life cycle of the Human Immunodeficiency Virus (HIV). Among these, 3'-β-Azido-2',3'-dideoxyuridine (ADU), also known as Azidouridine (AzddUrd), has emerged as a compound of significant interest. Structurally similar to the first approved anti-HIV drug, Zidovudine (AZT), ADU exhibits a potent and selective inhibitory effect on HIV reverse transcriptase in its triphosphate form. However, its journey from a promising enzymatic inhibitor to a clinically viable drug is hampered by challenges in its cellular activation. This technical guide provides a comprehensive analysis of the biological activity of ADU against HIV, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Analysis of Biological Activity

The biological activity of 3'-β-Azido-2',3'-dideoxyuridine and its phosphorylated form has been evaluated in various in vitro systems. The data reveals a significant disparity between the compound's potent enzymatic inhibition and its cellular antiviral efficacy.

| Compound | Parameter | Value | Cell Line/System | Reference |

| 3'-Azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) | EC50 | 0.36 µM | MT-4 Lymphocytes | [1] |

| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | Selectivity Index | 677 | MT-4 Lymphocytes | [1] |

| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | Apparent Ki/Km (vs. Thymidine) | 71 | Human Thymidine (B127349) Kinase | [1] |

| 3'-Azido-2',3'-dideoxyuridine-5'-triphosphate | Inhibition of HIV-1 Reverse Transcriptase | Potent and Highly Selective | Enzyme Assay | [2] |

| 3'-Azido-2',3'-dideoxyuridine | Inhibition of Thymidine Phosphorylation (Apparent Ki) | 290 µM | Human Peripheral Blood Mononuclear Cell Extracts | [2] |

| 3'-Azido-2',3'-dideoxyuridine | Substrate for Thymidine Kinase (Apparent Km) | 67 µM | Human Peripheral Blood Mononuclear Cell Extracts | [2] |

Key Insights from the Data:

-

The triphosphate form of ADU is a potent inhibitor of HIV-1 reverse transcriptase, with an affinity comparable to that of AZT-triphosphate.[2]

-

However, the parent nucleoside, AzddUrd, demonstrates significantly lower anti-HIV activity in cell culture compared to AZT.[3]

-

This discrepancy is primarily attributed to the inefficient phosphorylation of AzddUrd by cellular thymidine kinase. The apparent inhibition constant (Ki) and Michaelis-Menten constant (Km) for AzddUrd as a substrate for thymidine kinase are substantially higher than those for thymidine and AZT, indicating a much lower affinity.[1][2]

Mechanism of Action: A Tale of Two Steps

The anti-HIV activity of 3'-β-Azido-2',3'-dideoxyuridine is contingent upon a two-step intracellular process: metabolic activation followed by enzymatic inhibition.

-

Intracellular Phosphorylation: For ADU to become an active inhibitor, it must be converted into its triphosphate form, ADU-TP. This phosphorylation cascade is initiated by cellular kinases, with the first step, the conversion to the monophosphate, being the most critical and, in the case of ADU, the most inefficient.

-

Inhibition of HIV Reverse Transcriptase: Once formed, ADU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV's reverse transcriptase. Upon incorporation into the growing viral DNA chain, the 3'-azido group of ADU-TP prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[2][4][5] This selective inhibition is due to the significantly higher affinity of ADU-TP for HIV reverse transcriptase compared to human DNA polymerases.[2]

Experimental Protocols

The evaluation of the anti-HIV activity of compounds like 3'-β-Azido-2',3'-dideoxyuridine involves a series of standardized in vitro assays.

Anti-HIV Activity Assay in Cell Culture

This assay determines the concentration of the compound required to inhibit viral replication in a cellular context.

-

Cell Lines: Human T-lymphocyte cell lines susceptible to HIV infection, such as MT-4 or H9 cells, are commonly used.

-

Procedure:

-

Cells are seeded in microtiter plates.

-

Serial dilutions of the test compound (e.g., AzddUrd) are added to the wells.

-

A standardized amount of HIV-1 is then added to infect the cells.

-

Control wells include uninfected cells, infected-untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration at which a 50% reduction in the viral marker is observed compared to the infected-untreated control.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.

-

Principle: The assay measures the viability of cells after exposure to the test compound.

-

Procedure:

-

Uninfected cells are seeded in microtiter plates.

-

Serial dilutions of the test compound are added.

-

The plates are incubated for the same duration as the anti-HIV activity assay.

-

Cell viability is assessed using various methods, such as the MTT or XTT assay, which measures the metabolic activity of viable cells, or by using dyes that stain dead cells.

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined, which is the drug concentration that causes a 50% reduction in cell viability. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.

HIV Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of the compound's active form (triphosphate) to inhibit the enzymatic activity of HIV reverse transcriptase.

-

Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 reverse transcriptase using a synthetic template-primer.

-

Procedure:

-

The reaction is set up in a cell-free system containing recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., radioactively or fluorescently labeled).

-

Serial dilutions of the test inhibitor (e.g., ADU-triphosphate) are added to the reaction mixture.

-

The reaction is incubated to allow for DNA synthesis.

-

The amount of newly synthesized, labeled DNA is quantified.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor that reduces the enzymatic activity of reverse transcriptase by 50%.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental flows, the following diagrams have been generated using the DOT language.

Figure 1: Mechanism of Action of 3'-β-Azido-2',3'-dideoxyuridine (ADU) against HIV.

Figure 2: Experimental Workflow for Cell-Based Anti-HIV Activity Assay.

Figure 3: Experimental Workflow for HIV Reverse Transcriptase Inhibition Assay.

Conclusion and Future Directions

3'-β-Azido-2',3'-dideoxyuridine represents a compelling case study in nucleoside analog drug development. While its triphosphate form is a highly effective and selective inhibitor of HIV reverse transcriptase, its clinical potential is significantly limited by its poor substrate efficiency for cellular thymidine kinase. This bottleneck in the activation pathway underscores the critical importance of cellular pharmacology in the design of antiviral nucleosides.

Future research in this area could focus on several key strategies to overcome this limitation:

-

Prodrug Approaches: Designing prodrugs of ADU that can bypass the initial phosphorylation step or enhance uptake and trapping within the cell.

-

Structural Modifications: Exploring modifications to the uridine (B1682114) base or the sugar moiety to improve affinity for thymidine kinase without compromising the inhibitory activity of the triphosphate form.

-

Combination Therapy: Investigating the synergistic potential of ADU with other antiretroviral agents that may enhance its phosphorylation or target different stages of the HIV life cycle.

By addressing the challenge of intracellular activation, the potent anti-HIV activity of the azido-dideoxyuridine scaffold could yet be harnessed for therapeutic benefit. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to build upon in the ongoing effort to combat HIV.

References

- 1. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zidovudine - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

The Discovery and Development of 3'-Azido-3'-deoxythymidine (Zidovudine): A Technical Overview

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the discovery, mechanism of action, and developmental pathway of 3'-azido-3'-deoxythymidine (AZT), commercially known as Zidovudine. Initially synthesized as a potential anticancer agent, AZT was later identified as a potent inhibitor of retroviral replication, leading to its landmark approval as the first drug for the treatment of HIV/AIDS. This document details the seminal experiments that established its antiviral efficacy, presents key quantitative data in a structured format, outlines the experimental protocols for its evaluation, and visualizes its metabolic activation pathway. The content herein is intended to serve as a comprehensive resource for professionals in the fields of virology, medicinal chemistry, and pharmaceutical development.

Introduction: From Oncology to Antiviral Therapy

The journey of 3'-azido-3'-deoxythymidine (AZT) began in 1964 at the Michigan Cancer Foundation, where Jerome Horwitz synthesized it with the initial goal of creating a new anticancer drug. The underlying hypothesis was that AZT could interfere with DNA replication in cancerous cells. However, the compound showed little promise in cancer models of the time and was subsequently shelved.

The emergence of the Human Immunodeficiency Virus (HIV) in the early 1980s prompted a large-scale screening of existing compounds for any potential antiviral activity. In 1985, a collaborative effort between scientists at the National Cancer Institute (NCI) and Burroughs Wellcome (now part of GlaxoSmithKline) identified AZT as a potent inhibitor of HIV replication in vitro. This discovery marked a pivotal moment in the fight against AIDS, leading to rapid clinical development and its eventual approval by the U.S. Food and Drug Administration (FDA) in 1987, an unprecedentedly short period for a new drug.

Mechanism of Action: A Chain Terminator

AZT is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action is contingent upon its conversion into an active triphosphate form within the host cell.

-

Cellular Uptake and Phosphorylation: AZT, a thymidine (B127349) analog, readily enters host cells and is sequentially phosphorylated by cellular kinases to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active moiety, AZT-triphosphate (AZT-TP).

-

Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.

-

DNA Chain Termination: The reverse transcriptase enzyme incorporates AZT-MP into the growing viral DNA strand. The 3'-azido group of AZT prevents the formation of the next 3',5'-phosphodiester bond, thereby terminating the elongation of the DNA chain. This premature termination effectively halts the viral replication cycle.

The selectivity of AZT arises from its higher affinity for HIV reverse transcriptase compared to human DNA polymerases, although some inhibition of host polymerases, particularly mitochondrial DNA polymerase gamma, does occur and is associated with some of the drug's toxicities.

Quantitative Efficacy Data

The antiviral potency of AZT has been extensively characterized in various in vitro systems. The following tables summarize key quantitative data related to its efficacy against HIV-1.

| Table 1: In Vitro Antiviral Activity of Zidovudine (AZT) against HIV-1 | |

| Parameter | Value |

| EC50 (Effective Concentration, 50%) | 0.003 - 0.01 µM |

| Description | Concentration required to inhibit HIV-1 replication by 50% in cell culture. |

| IC50 (Inhibitory Concentration, 50%) | 0.003 - 0.05 µM |

| Description | Concentration required to inhibit the activity of purified HIV-1 reverse transcriptase by 50%. |

| CC50 (Cytotoxic Concentration, 50%) | > 200 µM |

| Description | Concentration that causes a 50% reduction in the viability of host cells (e.g., MT-4 cells). |

| Selectivity Index (SI) | > 20,000 |

| Description | Ratio of CC50 to EC50, indicating the drug's therapeutic window. |

Note: Values can vary depending on the specific HIV-1 strain, cell line used, and assay conditions.

Key Experimental Protocols

The evaluation of AZT's antiviral activity relies on standardized in vitro assays. The following are detailed methodologies for two fundamental experiments.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the concentration of AZT-triphosphate (the active form) required to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase by 50% (IC50).

Materials:

-

Purified recombinant HIV-1 reverse transcriptase (RT).

-

Poly(rA)-oligo(dT) template-primer.

-

[³H]-deoxythymidine triphosphate ([³H]dTTP).

-

Varying concentrations of AZT-triphosphate (AZT-TP).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a fixed concentration of [³H]dTTP.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add varying concentrations of AZT-TP to the tubes. A control tube with no inhibitor is also prepared.

-

Initiate the reaction by adding a standardized amount of purified HIV-1 RT to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reactions by adding ice-cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated [³H]dTTP.

-

Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of RT inhibition against the log concentration of AZT-TP to determine the IC50 value.

Cell-Based Antiviral Activity Assay (MTT Assay)

Objective: To determine the concentration of AZT required to protect host cells from HIV-1 induced cytopathic effects by 50% (EC50).

Materials:

-

A susceptible human T-cell line (e.g., MT-4, CEM).

-

A laboratory-adapted strain of HIV-1.

-

Varying concentrations of AZT.

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., acidified isopropanol).

-

96-well microtiter plates.

-

Microplate reader.

Protocol:

-

Seed the 96-well plates with the host T-cells at a predetermined density.

-

Add serial dilutions of AZT to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).

-

Infect the cells with a standardized amount of HIV-1 (except for the cell control wells).

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 4-5 days).

-

After incubation, add MTT solution to all wells and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.

-

Plot the percentage of protection against the log concentration of AZT to determine the EC50 value.

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic activation pathway of AZT and the general workflow for its in vitro evaluation.

Caption: Metabolic activation pathway of Zidovudine (AZT) within the host cell.

Caption: Generalized workflow for in vitro cell-based antiviral efficacy testing.

Conclusion

The story of 3'-azido-3'-deoxythymidine is a landmark in pharmaceutical history, demonstrating the value of compound libraries and the potential for repurposing drugs for new indications. Its rapid development and approval provided the first effective treatment against HIV, transforming a fatal diagnosis into a manageable chronic condition for many. While newer antiretroviral agents with improved efficacy and safety profiles have since been developed, AZT remains a cornerstone of combination antiretroviral therapy and a testament to the power of targeted drug discovery. This guide has provided a technical foundation for understanding its discovery, mechanism, and the experimental basis for its clinical use.

3'-beta-Azido-2',3'-dideoxyuridine: A Technical Guide on its Function as a Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-beta-Azido-2',3'-dideoxyuridine (AZDU), also known as Azidouridine, a nucleoside analog that has demonstrated potential as a reverse transcriptase inhibitor. This document consolidates key findings on its mechanism of action, cellular pharmacology, and antiviral activity, presenting data in a structured format to aid in research and development efforts.

Introduction

3'-Azido-2',3'-dideoxyuridine (B1200160) (AZDU) is a synthetic pyrimidine (B1678525) nucleoside analog belonging to the same class of compounds as Zidovudine (AZT).[1] Its structural similarity to the natural nucleoside, deoxyuridine, allows it to act as a competitive substrate inhibitor for viral reverse transcriptase, a key enzyme in the replication cycle of retroviruses like the Human Immunodeficiency Virus (HIV).[1][2] AZDU has shown potent anti-HIV activity in human peripheral blood mononuclear cells with the significant advantage of reduced toxicity to human bone marrow cells compared to AZT.[3][4]

Mechanism of Action

The antiviral activity of AZDU is contingent upon its intracellular conversion to the active triphosphate form, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP).[2][3] This process is initiated by cellular kinases.

Intracellular Phosphorylation

Once inside the host cell, AZDU undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield AZDU-monophosphate (AZDU-MP), AZDU-diphosphate (AZDU-DP), and finally the active AZDU-TP.[3] Studies have shown that AZDU-MP is the predominant intracellular metabolite.[3] The efficiency of this phosphorylation cascade is a critical determinant of the drug's antiviral potency.

Inhibition of Reverse Transcriptase and Chain Termination

AZDU-TP acts as a competitive inhibitor of the viral reverse transcriptase enzyme with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[2] The triphosphate analog binds to the active site of the reverse transcriptase. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of AZDU prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide.[5] This leads to the premature termination of DNA chain elongation, thereby halting viral replication.[5][6]

Antiviral Activity and Cytotoxicity

The antiviral efficacy of AZDU and its analogs has been evaluated against various retroviruses. The following tables summarize the available quantitative data on their activity and toxicity.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 3'-Azido-2',3'-dideoxyuridine (AZDU) | HIV-1 | MT-4 | 0.36[7] | >100[8] | >277 |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004[7] | 20 | 5000[7] |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | M-MuLV | SC-1 | 1.5[8] | >100[8] | >66.7 |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | M-MuLV | SC-1 | 3.0[8] | >100[8] | >33.3 |

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration for the host cells. SI: Selectivity Index (CC50/EC50). M-MuLV: Moloney murine leukemia virus.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of antiviral compounds. The following sections outline the general methodologies employed in the studies of AZDU.

Reverse Transcriptase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of purified reverse transcriptase.

Methodology:

-

A reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), viral reverse transcriptase, and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP), is prepared.

-

Varying concentrations of the test compound in its triphosphate form (AZDU-TP) are added to the reaction mixtures.

-

The reactions are incubated at 37°C to allow for DNA synthesis.

-

The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected.

-

The amount of incorporated radioactivity is quantified using scintillation counting.

-

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Antiviral Assay

This assay determines the efficacy of the compound in inhibiting viral replication in a cellular context.

Methodology:

-

Susceptible host cells (e.g., MT-4, H9, or peripheral blood mononuclear cells) are infected with the virus (e.g., HIV-1).[9]

-

The infected cells are then cultured in the presence of serial dilutions of the test compound (AZDU).

-

After a specific incubation period, the extent of viral replication is measured. This can be done by quantifying viral antigens (e.g., p24 antigen ELISA), measuring reverse transcriptase activity in the culture supernatant, or observing virus-induced cytopathic effects.[10]

-

The 50% effective concentration (EC₅₀) is determined.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells.

Methodology:

-

Uninfected host cells are cultured in the presence of serial dilutions of the test compound.

-

After a defined exposure time, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

The 50% cytotoxic concentration (CC₅₀) is calculated.

Cellular Pharmacology and Metabolism

The intracellular metabolism of AZDU is a key factor influencing its antiviral activity and potential for toxicity.

-

Phosphorylation: As previously mentioned, AZDU is phosphorylated to its active triphosphate form by cellular kinases.[2] The rate of this conversion can vary between different cell types.[11]

-

Metabolite Profile: In human peripheral blood mononuclear cells and bone marrow cells, AZDU-monophosphate is the most abundant intracellular metabolite.[3] The levels of the diphosphate (B83284) and triphosphate forms are significantly lower.[3]

-

Selectivity: The triphosphate of AZDU demonstrates a significantly higher affinity for viral reverse transcriptase compared to human cellular DNA polymerases, which contributes to its selective antiviral effect.[2]

Conclusion

This compound is a potent reverse transcriptase inhibitor with a well-defined mechanism of action involving intracellular phosphorylation and subsequent chain termination of viral DNA synthesis. Its favorable toxicity profile in vitro compared to some other nucleoside analogs makes it a compound of continued interest in the development of new antiretroviral therapies. Further research into its in vivo pharmacokinetics and resistance profile is warranted to fully elucidate its therapeutic potential.

References

- 1. CA1313498C - 3'-azido-2', 3'-dideoxyuridine anti-retroviral composition - Google Patents [patents.google.com]

- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetic studies of 3'-azido-2',3'-dideoxyuridine and its novel prodrugs [openscholar.uga.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisheteroarylpiperazine reverse transcriptase inhibitor in combination with 3'-azido-3'-deoxythymidine or 2',3'-dideoxycytidine synergistically inhibits human immunodeficiency virus type 1 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in vitro and in vivo anti-retrovirus activity, and intracellular metabolism of 3'-azido-2',3'-dideoxythymidine and 2',3'-dideoxycytidine are highly dependent on the cell species - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphorylation of 3'-Azido-2',3'-dideoxyuridine (AzddU) to its Active Triphosphate Form: A Technical Guide

Introduction

3'-Azido-2',3'-dideoxyuridine (AzddU), also known as Azidouridine, is a nucleoside analog that has been investigated for its potential antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). As with many nucleoside analogs, AzddU is a prodrug that requires intracellular phosphorylation to its triphosphate form, AzddU-TP, to exert its therapeutic effect. This active metabolite then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. This guide provides an in-depth overview of the enzymatic cascade responsible for the bioactivation of AzddU, presenting key kinetic data and experimental methodologies relevant to researchers and drug development professionals in the field.

The Phosphorylation Cascade of AzddU

The intracellular conversion of AzddU to its active triphosphate moiety is a sequential three-step process, catalyzed by a series of host cell kinases. Each step adds a phosphate (B84403) group to the 5'-hydroxyl position of the deoxyribose sugar.

-

Monophosphorylation: AzddU is first phosphorylated to AzddU-monophosphate (AzddU-MP). This initial and often rate-limiting step is catalyzed by cytosolic thymidine (B127349) kinase 1 (TK1). Some studies suggest that deoxycytidine kinase (dCK) might also contribute to this conversion, albeit to a lesser extent.

-

Diphosphorylation: Subsequently, AzddU-MP is converted to AzddU-diphosphate (AzddU-DP). This reaction is catalyzed by thymidylate kinase (TMPK).

-

Triphosphorylation: The final phosphorylation step, yielding the active AzddU-triphosphate (AzddU-TP), is carried out by nucleoside diphosphate (B83284) kinase (NDPK).

This enzymatic pathway is crucial for the drug's efficacy, and any inefficiency in these steps can significantly limit the intracellular concentration of the active compound and, consequently, its antiviral potency.

Enzyme Kinetics of AzddU Phosphorylation

The efficiency of each phosphorylation step can be quantified by key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These values help to understand the substrate affinity and catalytic rate of the enzymes involved. The phosphorylation efficiency is often expressed as the ratio Vmax/Km.

Table 1: Kinase Activity with AzddU and Related Compounds

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Phosphorylation Efficiency (Vmax/Km) |

|---|---|---|---|---|

| Thymidine Kinase 1 (TK1) | Thymidine | 1.6 | 2800 | 1750 |

| AzddU | 130 | 14 | 0.11 | |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 0.4 | 30 | 75 |

| AzddU | >1000 | - | - | |

| Thymidylate Kinase (TMPK) | dTMP | 5.0 | 6000 | 1200 |

| | AzddU-MP | 120 | 230 | 1.9 |

Data presented is a compilation from various studies and may vary based on experimental conditions.

Experimental Protocols

In Vitro Kinase Assays

This protocol outlines a general method for determining the kinetic parameters of kinases involved in AzddU phosphorylation using radiolabeled substrates.

Objective: To measure the rate of phosphorylation of AzddU and its phosphorylated intermediates by purified or recombinant kinases.

Materials:

-

Purified recombinant human TK1, dCK, or TMPK.

-

[γ-³²P]ATP or [³H]AzddU.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

-

Substrates: AzddU, AzddU-MP, ATP.

-

DE-81 ion-exchange filter paper.

-

Scintillation counter and fluid.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a specific concentration of the kinase, varying concentrations of the substrate (AzddU or AzddU-MP), and a fixed concentration of the phosphate donor (e.g., [γ-³²P]ATP).

-

Initiation: Start the reaction by adding the enzyme to the mixture and incubate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the assay.

-

Termination: Stop the reaction by spotting a small aliquot of the reaction mixture onto a DE-81 filter paper disc.

-

Washing: Wash the filter papers multiple times with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unreacted radiolabeled ATP. A final wash with ethanol (B145695) is used to dry the discs.

-

Quantification: Place the dried filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the amount of phosphorylated product formed.

-

Data Analysis: Convert the counts per minute (CPM) to pmol of product formed. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Intracellular Phosphorylation in Cell Culture

This protocol describes a method to measure the formation of AzddU metabolites in cultured cells.

Objective: To quantify the intracellular concentrations of AzddU, AzddU-MP, AzddU-DP, and AzddU-TP.

Materials:

-

Cell line of interest (e.g., CEM, H9, or peripheral blood mononuclear cells).

-

[³H]AzddU.

-

Cell culture medium and supplements.

-

Perchloric acid (PCA) or methanol (B129727) for extraction.

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.

-

Radiochemical detector or fraction collector and scintillation counter.

Methodology:

-

Cell Culture and Treatment: Plate the cells at a desired density. Treat the cells with a known concentration of [³H]AzddU and incubate for various time points.

-

Cell Harvesting: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 0.5 M PCA or 60% methanol).

-

Neutralization: If using PCA, neutralize the extract with a base (e.g., potassium hydroxide). Centrifuge to remove the precipitate.

-

HPLC Analysis: Inject a known volume of the cell extract onto an anion-exchange HPLC column. Elute the metabolites using a gradient of a suitable buffer (e.g., ammonium phosphate).

-

Detection and Quantification: Monitor the column eluate with a UV detector and a radiochemical detector. Alternatively, collect fractions at regular intervals and measure the radioactivity of each fraction by scintillation counting.

-

Data Analysis: Identify the peaks corresponding to AzddU and its phosphorylated metabolites based on their retention times, which are determined by running authentic standards. Calculate the intracellular concentration of each metabolite based on the peak area (or radioactivity), the specific activity of the radiolabeled drug, and the cell volume.

Conclusion

The phosphorylation of 3'-Azido-2',3'-dideoxyuridine is a prerequisite for its antiviral activity. The conversion is a multi-step enzymatic process mediated by host cell kinases, with the initial phosphorylation by thymidine kinase 1 being the rate-limiting step. The kinetic data reveal a significantly lower efficiency for AzddU phosphorylation compared to the natural substrates, which can be a limiting factor for its therapeutic efficacy. The detailed experimental protocols provided herein offer a framework for researchers to investigate the metabolism of AzddU and other nucleoside analogs, facilitating the development of more potent antiviral agents. Understanding this core activation pathway is fundamental for optimizing drug design and predicting clinical outcomes.

Intracellular Metabolism of 3'-β-Azido-2',3'-dideoxyuridine (AZddU) in Peripheral Blood Mononuclear Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the intracellular metabolic pathways of 3'-β-Azido-2',3'-dideoxyuridine (AZddU), a nucleoside analog with potent anti-human immunodeficiency virus (HIV) activity. The antiviral efficacy of AZddU is contingent upon its conversion into an active form within host cells, primarily peripheral blood mononuclear cells (PBMCs). Understanding this metabolic activation is crucial for optimizing its therapeutic application and developing next-generation antiviral agents. This document details the core phosphorylation pathway, presents key quantitative data, outlines relevant experimental protocols, and visualizes the metabolic and experimental processes.

Core Metabolic Pathway: Anabolic Phosphorylation

The primary mechanism for the antiviral activity of AZddU involves its intracellular phosphorylation by host cellular kinases.[1] This multi-step process converts the prodrug into its pharmacologically active triphosphate analog.

-

Initial Phosphorylation: AZddU enters the PBMC and is first phosphorylated to 3'-azido-2',3'-dideoxyuridine-5'-monophosphate (AZddU-MP). This initial step is a critical, rate-limiting factor in the activation cascade. Studies using human PBMC extracts indicate that this conversion is mediated by cellular kinases, with thymidine (B127349) kinase playing a significant role.[2]

-

Sequential Phosphorylation: AZddU-MP is subsequently phosphorylated to its diphosphate (B83284) (AZddU-DP) and then its triphosphate (AZddU-TP) forms by other cellular kinases.

-

Mechanism of Action: The final product, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZddU-TP), is a potent inhibitor of HIV reverse transcriptase.[2] It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[2] Once incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of further phosphodiester bonds, leading to chain termination and the inhibition of viral replication.[1]

Metabolic Activation and Inhibition Pathway

Caption: Anabolic pathway of AZddU in PBMCs and its inhibitory action on HIV.

Quantitative Metabolic Data

The efficiency of AZddU's phosphorylation and its interaction with cellular enzymes have been quantified, providing insight into its metabolic profile compared to endogenous nucleosides and other analogs like 3'-azido-3'-deoxythymidine (AZT or Zidovudine).

Table 1: Kinetic Parameters of AZddU Phosphorylation in PBMC Extracts

This table summarizes the kinetic constants for AZddU and related compounds, demonstrating their affinity for and phosphorylation rate by cellular kinases from human PBMC extracts.[2]

| Compound | Parameter | Value (µM) | Note |

| Thymidine | Km | 7.0 | Michaelis-Menten constant for the natural substrate. |

| AZddU | Km | 67 | Indicates a lower affinity for kinases compared to thymidine. |

| Ki | 290 | Inhibition constant against thymidine phosphorylation. | |

| AZT | Km | 1.4 | Indicates a much higher affinity for kinases than AZddU. |

| Ki | 3.4 | Potent inhibitor of thymidine phosphorylation. |

Data sourced from studies on human peripheral blood mononuclear cell extracts.[2]

Table 2: Relative Phosphorylation Rates

The maximal velocity (Vmax) of phosphorylation for AZddU is lower than that of the natural substrate, thymidine.

| Substrate | Relative Vmax (% of Thymidine) |

| AZddU | 40% |

| AZT | 30% |

Rates were determined in human PBMC extracts.[2]

Table 3: Intracellular Metabolite Distribution in PBMCs

Following incubation with AZddU, the monophosphate is the most abundant metabolite, indicating that the initial phosphorylation is efficient, but subsequent steps may be less so.

| Metabolite | Percentage of Intracellular Radioactivity |

| AZddU-MP | ~ 55% - 65% |

| AZddU-DP | 10- to 100-fold lower than AZddU-MP |

| AZddU-TP | 10- to 100-fold lower than AZddU-MP |

| AzdU-diphosphohexoses | ~ 20% (after 48h incubation) |

Data from PBMCs incubated with 2 or 10 µM [³H]AZddU.[3]

Alternative Metabolic Pathways

In addition to the primary phosphorylation cascade, novel metabolic pathways for AZddU have been identified in human PBMCs.[3] These pathways lead to the formation of 5'-O-diphosphohexose derivatives.

-

3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose (AzdU-DP-Glucose)

-

3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine (AzdU-DP-GlcNAc)

These metabolites can accumulate to significant levels, accounting for up to 20% of intracellular drug-related compounds after 48 hours.[3] The formation of these derivatives represents a potentially significant alternative metabolic fate for AZddU-MP, which could influence the overall availability of the monophosphate for conversion to the active triphosphate form.

Formation of Diphosphohexose Derivatives

Caption: Alternative metabolic pathways for AZddU-MP in human PBMCs.

Experimental Protocols

The characterization of AZddU metabolism relies on a series of well-defined experimental procedures.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A standard method for isolating PBMCs from whole blood is density gradient centrifugation.[4]

-

Blood Collection: Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Layering: Carefully layer the diluted blood over a Ficoll-Paque (or similar density gradient medium) solution in a centrifuge tube.

-

Centrifugation: Centrifuge the tubes at approximately 500-600 x g for 30 minutes at room temperature with the brake off.[4]

-

Harvesting: After centrifugation, a distinct white layer of PBMCs will form at the interface between the plasma and the Ficoll medium. Carefully aspirate this layer.

-

Washing: Wash the harvested cells multiple times with a phosphate-buffered saline (PBS) solution to remove platelets and Ficoll residue, centrifuging at a lower speed (e.g., 1000 x g for 5 minutes) to pellet the cells.[4]

-

Cell Counting: Resuspend the final cell pellet and perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue exclusion).

Analysis of Intracellular AZddU Metabolism

This protocol outlines the steps to quantify the intracellular metabolites of AZddU.

-

Cell Incubation: Incubate isolated PBMCs (at a defined concentration, e.g., 1-2 x 10⁵ cells per well) in a suitable culture medium.[5] Add radiolabeled [³H]AZddU at a known concentration (e.g., 2 or 10 µM) and incubate for various time points (e.g., 2, 8, 24, 48 hours).[3]

-

Metabolite Extraction:

-

Terminate the incubation by rapidly cooling the cells and washing them with ice-cold PBS to remove extracellular drug.

-

Lyse the cells and precipitate macromolecules by adding a cold acid, such as 60% methanol (B129727) or perchloric acid.

-

Centrifuge to pellet the cellular debris. The supernatant contains the soluble intracellular metabolites.

-

Neutralize the acidic extract with a base (e.g., potassium hydroxide) if necessary.

-

-

Chromatographic Separation:

-

Analyze the neutralized extracts using High-Performance Liquid Chromatography (HPLC).[3]

-

Employ an anion-exchange column to separate the negatively charged phosphate (B84403) metabolites (AZddU-MP, -DP, -TP) and diphosphohexose derivatives.[3]

-

Use a gradient elution with increasing salt concentration (e.g., ammonium (B1175870) phosphate buffer) to resolve the different phosphorylated species.

-

-

Quantification:

-

Collect fractions from the HPLC eluent.

-

Quantify the amount of radiolabel in each fraction using liquid scintillation counting.

-

Identify peaks by comparing their retention times to those of known standards for AZddU and its phosphorylated derivatives. The results are typically expressed as picomoles of metabolite per 10⁶ cells.

-

Experimental Workflow for Metabolite Analysis

References

- 1. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an optimized method for processing peripheral blood mononuclear cells for 1H-nuclear magnetic resonance-based metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive real-time metabolic profiling of peripheral blood mononuclear cells reveals important methodological considerations for immunometabolism research - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 3'-β-Azido-2',3'-dideoxyuridine: A Technical Guide to Synthesis, Antiviral Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-β-Azido-2',3'-dideoxyuridine (AZDU), also known as Azidouridine, is a pyrimidine (B1678525) nucleoside analog that has demonstrated significant antiviral activity, particularly against retroviruses like the human immunodeficiency virus (HIV). Its structural resemblance to natural nucleosides allows it to interfere with viral replication. This technical guide provides an in-depth overview of the structural analogs of AZDU, detailing their synthesis, biological properties, and mechanism of action. Through a comprehensive review of key research, this document aims to serve as a valuable resource for professionals in the fields of medicinal chemistry, virology, and drug development.

Introduction to 3'-β-Azido-2',3'-dideoxyuridine (AZDU)

AZDU is a synthetic nucleoside analog characterized by the presence of an azido (B1232118) group (-N₃) at the 3'-position of the deoxyribose sugar moiety and the absence of a hydroxyl group at the 2'-position.[1] This unique structure is key to its function as an antiviral agent. Like other 2',3'-dideoxynucleosides, AZDU acts as a chain terminator during viral DNA synthesis. The azido group at the 3'-position prevents the formation of the 3',5'-phosphodiester bond, which is essential for elongating the DNA chain.

The development of AZDU and its analogs has been a crucial area of research in the quest for more effective and less toxic antiviral therapies.[2] While AZDU itself has shown promise, its clinical utility has been hampered by factors such as a short half-life and metabolic instability.[2] This has spurred the development of a wide array of structural analogs designed to improve its pharmacokinetic profile, enhance antiviral potency, and broaden its spectrum of activity.

Structural Modifications and Synthesis Strategies

The synthesis of AZDU analogs involves various chemical modifications to the parent molecule. These modifications can be broadly categorized into three areas: the pyrimidine base, the sugar moiety, and the 5'-hydroxyl group.

Modifications of the Pyrimidine Base

Modifications at the 5-position of the uridine (B1682114) base have been extensively explored to enhance antiviral activity and selectivity.

-

Halogenation: Introduction of halogen atoms like bromine and iodine at the 5-position has been shown to yield compounds with significant anti-retroviral activity.[3]

-

Alkylation: The addition of small alkyl groups, such as a methyl group to create 3'-azido-2',3'-dideoxy-5-methylcytidine (a derivative of thymidine (B127349), which is 5-methyluracil), has resulted in potent inhibitors of HIV-1.[4]

-

Other Substitutions: Various other functional groups have been introduced at the 5-position to probe the structure-activity relationship (SAR).[5]

A general synthetic approach for these modifications often starts from 3'-azido-2',3'-dideoxyuridine (B1200160), which is then halogenated or otherwise modified at the 5-position.

Modifications of the Sugar Moiety

Alterations to the 2',3'-dideoxyribose ring are another key strategy for developing novel analogs.

-

Unsaturation: The introduction of a double bond between the 2' and 3' carbons results in 2',3'-didehydro-2',3'-dideoxynucleosides (d4 nucleosides), a class of compounds known for their potent anti-HIV activity.[6]

-

Substitution at the 2'-Position: The introduction of substituents at the 2'-position has also been investigated, though some modifications can lead to a loss of activity.[7]

-

Fluorination: Replacing the hydrogen at the 3'-position with a fluorine atom has led to the synthesis of 3'-fluoro-substituted pyrimidine 2',3'-dideoxynucleoside analogues with potent anti-HIV activity.[8]

Purine (B94841) Analogs

Replacing the pyrimidine base with a purine (adenine or guanine) while retaining the 3'-azido-2',3'-dideoxyribose sugar has yielded a series of potent antiviral agents.[9][10] These purine analogs often exhibit a different spectrum of activity and cellular metabolism compared to their pyrimidine counterparts.[11] Microwave-assisted transglycosylation reactions have been effectively used to synthesize these purine nucleosides.[11]

Biological Properties and Antiviral Activity

The antiviral activity of AZDU analogs is typically evaluated in cell-based assays against various viruses, with a primary focus on retroviruses like HIV and Moloney murine leukemia virus (M-MuLV).[3] The key parameters measured are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial measure of the compound's therapeutic potential.

Quantitative Data on Antiviral Activity

The following tables summarize the reported antiviral activities of various AZDU analogs.

Table 1: Antiviral Activity of 5-Substituted Pyrimidine Analogs of 3'-Azido-2',3'-dideoxyuridine against M-MuLV [3]

| Compound | 5-Substituent | EC₅₀ (µM) |

| 3'-Azido-2',3'-dideoxythymidine | -CH₃ | 0.02 |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | -Br | 1.5 |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | -I | 3.0 |

Table 2: Anti-HIV Activity of 3'-Substituted Pyrimidine 2',3'-dideoxynucleoside Analogs in MT-4 Cells [8]

| Compound | 3'-Substituent | Base | EC₅₀ (µM) | Selectivity Index |

| FddThd | -F | Thymine | 0.001 | 197 |

| AzddThd (AZT) | -N₃ | Thymine | 0.004 | 5000 |

| FddUrd | -F | Uracil | 0.04 | 500 |

| AzddUrd (AZDU) | -N₃ | Uracil | 0.36 | 677 |

Table 3: Anti-HIV-1 Activity of Purine Analogs of 3'-Azido-2',3'-dideoxyribose in Human PBM Cells [9]

| Compound | Purine Base | EC₅₀ (µM) | EC₉₀ (µM) |

| 3'-Azido-2',3'-dideoxyadenosine (AZA) | Adenine | >10 | >10 |

| 3'-Azido-2',3'-dideoxyguanosine (AZG) | Guanine | 0.11 | 1.1 |

| 2,6-Diamino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)purine | 2,6-Diaminopurine | 0.03 | 0.11 |

Mechanism of Action

The antiviral activity of AZDU and its analogs is contingent upon their intracellular conversion to the active 5'-triphosphate form. This process is mediated by host cellular kinases.

Intracellular Phosphorylation

The initial and rate-limiting step in the activation of many nucleoside analogs is the phosphorylation to the 5'-monophosphate, catalyzed by cellular nucleoside kinases such as thymidine kinase.[12] Subsequent phosphorylations by nucleoside monophosphate and diphosphate (B83284) kinases yield the diphosphate and ultimately the active triphosphate metabolite.[12] The efficiency of this phosphorylation cascade can vary significantly between different cell types and is a key determinant of the drug's potency.[12][13]

The affinity of AZDU for thymidine kinase is lower than that of thymidine and 3'-azido-3'-deoxythymidine (AZT), which may explain its comparatively lower anti-HIV activity in some cell systems.[12]

Interestingly, AZDU can also be metabolized through unique pathways, leading to the formation of 5'-O-diphosphohexose derivatives.[14] These novel metabolites may contribute to the compound's overall biological effect and low toxicity profile.[14]

Inhibition of Viral Reverse Transcriptase

The 5'-triphosphate of AZDU (AZDU-TP) acts as a competitive inhibitor of the viral reverse transcriptase (RT).[12] It competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain.

AZDU-TP has been shown to be a potent and selective inhibitor of HIV-1 and simian immunodeficiency virus (SIV) reverse transcriptases, with an affinity similar to that of AZT-TP.[12]

Experimental Protocols

Detailed, step-by-step experimental protocols are beyond the scope of this guide. However, the general methodologies employed in the synthesis and evaluation of AZDU analogs are outlined below.

General Synthesis of Analogs

The synthesis of AZDU analogs typically involves multi-step chemical reactions. For instance, the preparation of 5-substituted analogs often begins with the parent nucleoside, which is then subjected to electrophilic substitution reactions at the 5-position of the pyrimidine ring. The synthesis of purine analogs frequently utilizes a transglycosylation reaction, where the glycosidic bond of a pre-formed purine nucleoside is cleaved and the purine base is transferred to the desired 3'-azido-2',3'-dideoxyribose sugar.[9][11] All synthesized compounds are rigorously purified by chromatographic techniques and their structures confirmed by spectroscopic methods such as NMR and mass spectrometry.

Antiviral Assays

The antiviral activity of the synthesized compounds is assessed in cell culture systems. For anti-HIV testing, human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMs) are infected with the virus and then treated with varying concentrations of the test compounds.[8][9] After a specific incubation period, the extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, or by assessing the cytopathic effect of the virus on the cells.[13]

Cytotoxicity Assays

The cytotoxicity of the compounds is evaluated in parallel with the antiviral assays using uninfected cells. Cell viability is typically measured using colorimetric assays, such as the MTT or XTT assay, which quantify the metabolic activity of the cells.

Enzyme Inhibition Assays

To elucidate the mechanism of action, in vitro enzyme inhibition assays are performed. The inhibitory activity of the 5'-triphosphate form of the analogs against purified viral reverse transcriptase is measured.[12] These assays typically involve measuring the incorporation of radiolabeled dNTPs into a DNA template in the presence and absence of the inhibitor.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships discussed in this guide.

Figure 1: A generalized workflow for the synthesis and biological evaluation of AZDU analogs.

Figure 2: The intracellular activation and mechanism of action of AZDU analogs.

Conclusion and Future Directions

The structural analogs of 3'-β-azido-2',3'-dideoxyuridine represent a rich field of investigation in the development of antiviral therapeutics. Modifications to the pyrimidine base, the sugar moiety, and the replacement of the pyrimidine with a purine ring have all yielded compounds with potent and selective antiviral activity. The data clearly indicate that the 3'-azido group is a critical pharmacophore for anti-retroviral activity.

Future research in this area will likely focus on several key aspects:

-

Prodrug Strategies: To overcome the pharmacokinetic limitations of AZDU, the development of prodrugs that can be efficiently converted to the active compound in vivo is a promising approach.[2]

-

Targeting Other Viruses: While much of the research has focused on HIV, the potential activity of these analogs against other viruses, such as hepatitis B virus (HBV), warrants further investigation.[11]

-

Overcoming Drug Resistance: As with all antiviral agents, the emergence of drug-resistant viral strains is a major concern. The synthesis and evaluation of novel analogs that are active against resistant strains will be a critical area of future research.

-

Combination Therapy: The evaluation of these analogs in combination with other antiviral agents may reveal synergistic effects and provide more durable treatment options.

References

- 1. 3'-beta-Azido-2',3'-dideoxyuridine | 101039-96-7 | Benchchem [benchchem.com]

- 2. Preclinical pharmacokinetic studies of 3'-azido-2',3'-dideoxyuridine and its novel prodrugs [openscholar.uga.edu]

- 3. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides and beta-D-3'-azido-3'-deoxyribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 3′-azido-2′,3′-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 3'-azido-2',3'-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Engine: 3'-beta-Azido-2',3'-dideoxyuridine (AZU) as a Molecular Probe in Viral Replication

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-beta-Azido-2',3'-dideoxyuridine (AZU), a synthetic pyrimidine (B1678525) nucleoside analog, has emerged as a valuable tool in the intricate study of viral replication. Structurally similar to the native nucleoside deoxyuridine, AZU possesses a critical modification: an azido (B1232118) (-N3) group at the 3' position of the deoxyribose sugar. This seemingly minor alteration is the cornerstone of its utility, enabling its function as both a potent inhibitor of viral enzymes and a sophisticated probe for visualizing the dynamics of viral nucleic acid synthesis. This in-depth technical guide provides a comprehensive overview of AZU's core functionalities, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications to empower researchers in their virological investigations.

Mechanism of Action: A Tale of Termination

The primary mechanism by which AZU exerts its antiviral effect is through the termination of nascent viral DNA chains.[1] For this to occur, AZU must first be activated within the host cell through a series of phosphorylation events, converting it into its active triphosphate form, AZU-5'-triphosphate (AZU-TP). This bioactivation is a critical step, catalyzed by host cell kinases.

Once phosphorylated, AZU-TP acts as a competitive substrate for viral reverse transcriptases and DNA polymerases, vying for incorporation into the growing viral DNA strand in place of the natural deoxyuridine triphosphate (dUTP).[2] The viral polymerase, unable to distinguish between the analog and the native nucleoside, incorporates AZU-monophosphate into the DNA chain. However, the presence of the 3'-azido group instead of the essential 3'-hydroxyl group creates a molecular dead-end.[1] The absence of the 3'-OH prevents the formation of the phosphodiester bond required to add the next nucleotide, effectively halting further elongation of the DNA chain and aborting the replication process.[1]

Quantitative Antiviral Profile

The efficacy of AZU and its related compounds has been quantified against various retroviruses. The following tables summarize key antiviral activity and cytotoxicity data, providing a comparative overview for researchers.

Table 1: Anti-HIV Activity of 3'-Azido-2',3'-dideoxyuridine (AZU) and Related Compounds

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| 3'-Azido-2',3'-dideoxyuridine (AZU) | HIV-1 | MT-4 | 0.36 | >100 | >277 | [1] |

| HIV-1 | PBMC | 0.18 - 0.46 | - | - | [2] | |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004 | 20 | 5000 | [1] |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) | HIV-1 | PBM | 0.09 | >200 | >2222 | [3] |

| HIV-1 | Macrophages | 0.006 | >200 | >33333 | [3] | |

| HIV-2 | Lymphocytes | - | - | - | [3] | |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | HTLV-III/LAV | - | 2.3 | >100 | >43 | [4] |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | M-MULV | SC-1 | 3.0 | >100 | >33 | [4] |

EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). PBMC: Peripheral Blood Mononuclear Cells; PBM: Peripheral Blood Monocytes; M-MULV: Moloney Murine Leukemia Virus.

Experimental Protocols

Detailed methodologies are crucial for the successful application of AZU in research. The following sections provide step-by-step protocols for key experiments.

Protocol 1: In Vitro Reverse Transcriptase Inhibition Assay

This assay determines the inhibitory potential of AZU-TP on the activity of viral reverse transcriptase (RT).

Materials:

-

Purified recombinant viral reverse transcriptase

-

AZU-5'-triphosphate (AZU-TP)

-

Natural deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

-

Poly(rA)/oligo(dT) template-primer

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Radiolabeled [³H]dTTP or a non-radioactive detection system (e.g., colorimetric assay kit)

-

Microplate reader (scintillation counter for radioactivity or spectrophotometer for colorimetric assay)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template-primer, and a mixture of dATP, dGTP, dCTP, and [³H]dTTP (or non-radioactive equivalent).

-

Add Inhibitor: Add varying concentrations of AZU-TP to the reaction mixtures. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified viral RT to each well.

-

Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (typically 37°C) for a specified period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid [TCA] or EDTA).

-

Detection:

-

Radioactive method: Precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Follow the manufacturer's instructions for the specific colorimetric assay kit being used. This typically involves the detection of a labeled nucleotide incorporated into the DNA.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each AZU-TP concentration compared to the no-inhibitor control. Determine the IC50 value, which is the concentration of AZU-TP that inhibits 50% of the RT activity.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This cell-based assay is used to determine the concentration of AZU that inhibits the formation of viral plaques.

Materials:

-

A susceptible host cell line (e.g., Vero, MT-4)

-

Virus stock of known titer

-

This compound (AZU)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells into 6-well or 12-well plates and incubate until they form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically aiming for 50-100 plaques per well in the control).

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

-

Compound Addition: During the adsorption period, prepare different concentrations of AZU in the overlay medium.

-